molecular formula C23H23N3O4 B13541348 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid

Cat. No.: B13541348
M. Wt: 405.4 g/mol
InChI Key: QRBRWXDSSLZBEA-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, where the Fmoc group is used to protect the amino group during the synthesis of peptides. The process involves automated peptide synthesizers that can handle multiple steps of the synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid involves the protection of the amino group in amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(1-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C23H23N3O4/c1-26-13-15(11-25-26)10-16(22(27)28)12-24-23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,11,13,16,21H,10,12,14H2,1H3,(H,24,29)(H,27,28)

InChI Key

QRBRWXDSSLZBEA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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